molecular formula C13H13ClN2OS2 B3005552 [6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether CAS No. 338747-96-9

[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether

Cat. No.: B3005552
CAS No.: 338747-96-9
M. Wt: 312.83
InChI Key: BUHKCVPGDXBMMR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
The compound [6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether (CAS: 338960-71-7) is a pyrimidine derivative featuring a 4-chlorophenylthio group at position 6, a methylsulfanyl group at position 2, and a methyl ether at the 4-pyrimidinyl position. Its molecular formula is C₁₈H₁₅ClN₂OS, with a molecular weight of 342.8 g/mol . The compound has been discontinued by suppliers like Biosynth, limiting its commercial availability for research .

Key structural features include:

  • Methylsulfanyl group (SMe): Enhances lipophilicity and may influence redox properties.
  • Methyl ether (OMe): Provides electron-donating effects, modulating electronic density on the pyrimidine ring.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-(methoxymethyl)-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS2/c1-17-8-10-7-12(16-13(15-10)18-2)19-11-5-3-9(14)4-6-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHKCVPGDXBMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)SC)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The table below compares the target compound with analogs differing in substituents, electronic effects, and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
[Target Compound]
[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether
6-(4-Cl-Ph-S), 2-SMe, 4-OMe C₁₈H₁₅ClN₂OS 342.8 Balanced lipophilicity and electron-donating effects
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine
(CAS: 478031-54-8)
6-CH₂SO₂Me, 2-Ph C₁₉H₁₅ClN₂O₂S₂ 418.9 Sulfonyl group increases electron-withdrawing effects and metabolic stability
Ethyl [(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate
(CAS: 303147-16-2)
6-CH₂S(4-Cl-Ph), 2-Ph, 4-SCH₂COOEt C₂₁H₁₉ClN₂O₂S₂ 430.0 Ester group enhances solubility; potential prodrug design
4-[(4-Chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine
(CAS: 321432-96-6)
5-OMe, 2-pyridinyl C₁₆H₁₂ClN₃OS 329.8 Pyridine ring enables π-π stacking and hydrogen bonding

Key Structural and Functional Differences

Electronic Effects :
  • Target Compound : The methyl ether (OMe) at position 4 donates electrons, increasing electron density on the pyrimidine ring, while the methylsulfanyl (SMe) at position 2 provides moderate electron-withdrawing effects.
  • Sulfonyl Analogs : Compounds like 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine () feature a sulfonyl group (SO₂Me), which is strongly electron-withdrawing. This may enhance stability against oxidative metabolism but reduce nucleophilic reactivity .
Lipophilicity and Solubility :
  • The target compound’s methyl ether and methylsulfanyl groups contribute to moderate lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
  • Ethyl Ester Derivatives (e.g., ): The ethyl ester group introduces polarity, improving aqueous solubility. This modification is advantageous for drug formulation but may reduce blood-brain barrier penetration .

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